molecular formula C12H17BrN2O B8131158 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine

5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine

Cat. No.: B8131158
M. Wt: 285.18 g/mol
InChI Key: OBBAOJSHSHVHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine: is a synthetic organic compound belonging to the pyridine family This compound is characterized by a bromine atom at the 5-position, a cyclohexylmethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine typically involves several key steps:

    Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Methoxylation: The brominated intermediate is then subjected to a methoxylation reaction

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives. Reduction reactions can also occur, converting the amine group to an imine or a secondary amine.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in the design of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The cyclohexylmethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-(Cyclohexylmethoxy)pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-Bromo-3-(cyclohexylmethoxy)pyridin-2-amine stands out due to the presence of both the bromine atom and the cyclohexylmethoxy group. This combination imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-3-(cyclohexylmethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBAOJSHSHVHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2 g of 3-(cyclohexylmethoxy)pyridin-2-amine in 10 ml of acetic acid was added 1.90 g of N-bromosuccinimide over 30 minutes under ice-cooling, followed by stirring for 30 minutes under ice-cooling. To the reaction mixture were added water and ethyl acetate to carry out a layer separation operation. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 2.25 g of 5-bromo-3-(cyclohexylmethoxy)pyridin-2-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.